molecular formula C22H22N2O5S2 B2912167 methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 895265-47-1

methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2912167
CAS No.: 895265-47-1
M. Wt: 458.55
InChI Key: XSYXTVGNUCUVOM-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a carboxylate group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxylate group. Subsequent steps involve the addition of the sulfonamide group and the aromatic rings. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and thiophene-based molecules. Examples include:

  • Methyl 3-[(4-chlorophenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(4-methoxyphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Uniqueness

What sets methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-[[2-(2-methylanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-15-8-10-17(11-9-15)24(14-20(25)23-18-7-5-4-6-16(18)2)31(27,28)19-12-13-30-21(19)22(26)29-3/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYXTVGNUCUVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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